4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its unique structural features, which include furan, pyridine, and pyrrolone moieties. The molecular formula of this compound is C20H18N3O4, with a molecular weight of approximately 362.38 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields of research, particularly in medicinal chemistry and materials science.
This compound is classified as a pyrrolone derivative and is part of a broader category of compounds that exhibit diverse biological activities. It can be found in various chemical databases such as PubChem and ChemDiv, which provide detailed information regarding its structure, properties, and potential applications .
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Key steps in the synthetic route include:
The molecular structure of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one features several functional groups that contribute to its chemical behavior:
The InChI key for this compound is InChI=1S/C20H18N3O4/c21-19(26)16(24)15(18(25)20(22)23)12-14(17(24)25)13(11-10-27-14)9(6)7 .
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical transformations:
The mechanism of action for 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:
The physical properties of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one include:
Chemical properties include:
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several significant applications across various fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8